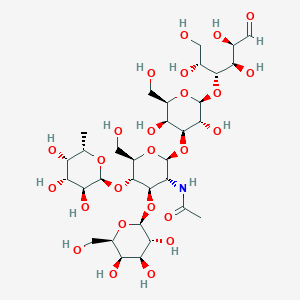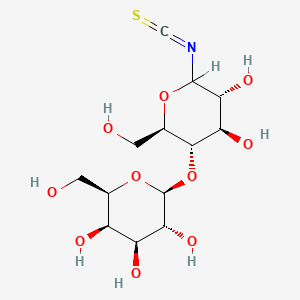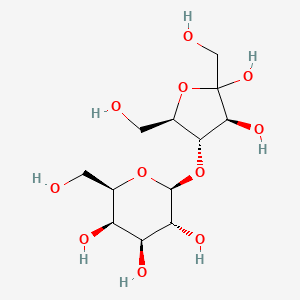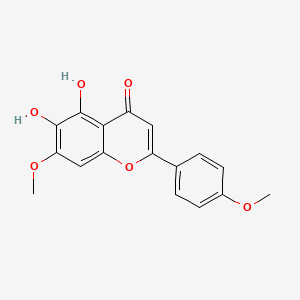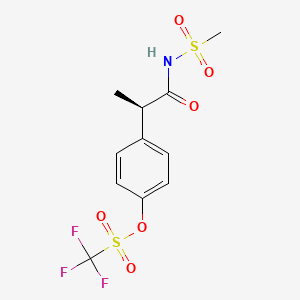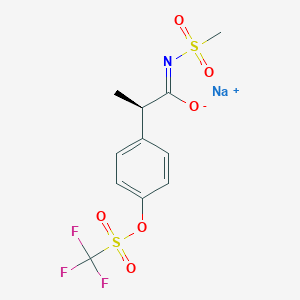
Idramantone
Overview
Description
Idramantone: , also known as 5-Hydroxy-2-adamantanone, is a biologically active compound first synthesized and pharmacologically studied at the V. V. Zakusov Science Research Institute of Pharmacology, Russian Academy of Medical Sciences . It is an adamantane derivative with immunostimulatory properties, making it effective in the treatment of various autoimmune diseases .
Mechanism of Action
Target of Action
Idramantone, also known as 5-Hydroxyadamantan-2-one, is primarily an immunostimulant . It has been found to be particularly effective in the treatment of autoimmune diseases of the vascular system of the limbs, chronic bronchitis, bronchial asthma, aphthous stomatitis, herpes, and others . It also exhibits antiparkinsonism action .
Mode of Action
It is known that it interacts with the immune system to enhance its response, which is beneficial in the treatment of various diseases . The compound’s immunostimulatory properties suggest that it may interact with immune cells or molecules involved in immune responses.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in patients with bronchial pathology . . This suggests that this compound may have a high rate of metabolism and excretion, which could impact its bioavailability.
Result of Action
The result of this compound’s action is an enhanced immune response, which can be beneficial in the treatment of various diseases . For example, it has been found to be effective in the treatment of autoimmune diseases of the vascular system of the limbs, chronic bronchitis, bronchial asthma, aphthous stomatitis, herpes, and others . It also exhibits antiparkinsonism action .
Biochemical Analysis
Biochemical Properties
Idramantone plays a significant role in biochemical reactions, particularly in the modulation of immune responses. It acts as an immune agonist, interacting with various enzymes and proteins involved in immune regulation . For instance, this compound has been shown to interact with T-helper cells and T-suppressor cells, enhancing their function and promoting immune responses . Additionally, this compound’s interaction with enzymes such as cytochrome P450cam (CYP101A1) facilitates its biocatalytic oxidation, further influencing its biochemical activity .
Cellular Effects
This compound exerts notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound enhances the production of cytokines, thereby boosting immune responses . In neuronal cells, it exhibits antiparkinsonism action by modulating neurotransmitter levels and protecting against neurodegeneration . Furthermore, this compound’s impact on gene expression includes the upregulation of genes involved in immune responses and neuroprotection .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to receptors on immune cells, triggering signaling cascades that lead to the activation of immune responses . It also interacts with enzymes such as cytochrome P450cam, facilitating its oxidation and subsequent biochemical activity . Additionally, this compound’s antiparkinsonism effects are mediated through its interaction with neurotransmitter receptors, leading to the modulation of neurotransmitter levels and protection against neurodegeneration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various storage conditions, with its activity remaining consistent over extended periods . Its degradation can occur under certain conditions, leading to a decrease in its biochemical activity . Long-term studies have shown that this compound maintains its immunostimulatory and neuroprotective effects over time, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits immunostimulatory effects, enhancing immune responses without causing adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with specific dosages required to achieve optimal immunostimulatory and neuroprotective effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathway of this compound involves its oxidation by cytochrome P450cam, leading to the formation of hydroxylated metabolites . These metabolites further participate in biochemical reactions, contributing to this compound’s overall activity . Additionally, this compound’s metabolism affects metabolic flux and metabolite levels, influencing its pharmacological effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with membrane transporters that facilitate its uptake into cells, allowing it to exert its biochemical effects . Within cells, this compound is distributed to various compartments, including the cytoplasm and nucleus, where it interacts with target biomolecules . Its localization and accumulation within specific tissues contribute to its pharmacological activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and receptors involved in immune responses and neuroprotection . Targeting signals and post-translational modifications direct this compound to specific cellular compartments, enhancing its biochemical activity . The subcellular localization of this compound is essential for its immunostimulatory and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Idramantone can be synthesized through the oxidation of 5-hydroxyadamantane using common oxidizing agents such as potassium permanganate or chromium trioxide . The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: : Industrial production of this compound involves large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated control systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions: : Idramantone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of this compound yields 5-hydroxyadamantane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: : Idramantone is used as a precursor in the synthesis of various adamantane derivatives, which are valuable in materials science and organic synthesis .
Biology: : In biological research, this compound is studied for its immunostimulatory properties and potential therapeutic applications in autoimmune diseases .
Medicine: : this compound has shown promise in the treatment of chronic bronchitis, bronchial asthma, aphthous stomatitis, and herpes . It also exhibits antiparkinsonism action, making it a candidate for neuroprotective therapies .
Industry: : this compound is used in the development of pharmaceuticals and as an intermediate in the production of other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds: : Other adamantane derivatives, such as amantadine and memantine, share structural similarities with idramantone .
Uniqueness: : Unlike amantadine and memantine, which are primarily used as antiviral and neuroprotective agents, respectively, this compound’s unique immunostimulatory properties make it particularly valuable in the treatment of autoimmune diseases .
List of Similar Compounds
- Amantadine
- Memantine
- Rimantadine
Properties
IUPAC Name |
5-hydroxyadamantan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-8,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBDEVBNMSLVKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046581 | |
| Record name | Idramantone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20098-14-0 | |
| Record name | 5-Hydroxy-2-adamantanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20098-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idramantone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020098140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idramantone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Idramantone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IDRAMANTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J4759Y5J1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

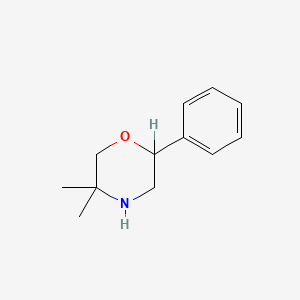
![(3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1674302.png)
![3-((2-Fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)furo[3,2-c]pyridine-2-carboxamide](/img/structure/B1674305.png)
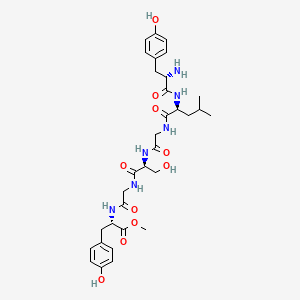
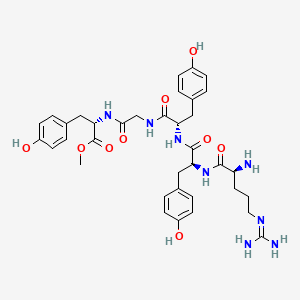
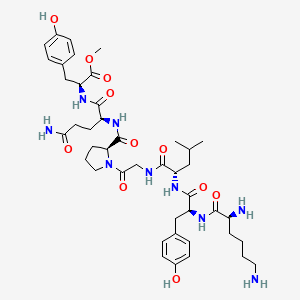
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B1674312.png)
